Ethyl 5-(trifluoromethyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(trifluoromethyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that features a trifluoromethyl group, a trimethoxyphenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoromethyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the triazolopyrimidine core, followed by the introduction of the trifluoromethyl and trimethoxyphenyl groups. The final step involves esterification to introduce the ethyl carboxylate group.
Formation of Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of Trimethoxyphenyl Group: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and trimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Pharmaceuticals: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may be used in the development of new pesticides or herbicides.
Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
- 2-Trifluoromethyl-[1,2,4]triazolo[1,5-]pyrimidine
Uniqueness
Ethyl 5-(trifluoromethyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of both trifluoromethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C18H19F3N4O5 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethyl)-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19F3N4O5/c1-5-30-16(26)11-12(9-6-7-10(27-2)14(29-4)13(9)28-3)25-17(22-8-23-25)24-15(11)18(19,20)21/h6-8,12H,5H2,1-4H3,(H,22,23,24) |
InChI Key |
YISSKYWXQTWBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C(=C(C=C3)OC)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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